molecular formula C14H17NO3 B2536163 (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid CAS No. 1644301-31-4

(2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid

Cat. No.: B2536163
CAS No.: 1644301-31-4
M. Wt: 247.294
InChI Key: SDNDNHOVHJTJPB-SKDRFNHKSA-N
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Description

(2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid is a chiral compound with a complex structure that includes a phthalimide group and a branched aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid typically involves the following steps:

    Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with an appropriate amine under reflux conditions.

    Introduction of the Aliphatic Chain: The aliphatic chain can be introduced through a series of reactions, including alkylation and reduction steps.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,3R) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be used to modify the phthalimide group, converting it to a phthalic amine or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the phthalimide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form hydrogen bonds and hydrophobic interactions with target proteins, while the aliphatic chain can influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid: Similar structure but with a shorter aliphatic chain.

    (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)hexanoic acid: Similar structure but with a longer aliphatic chain.

Uniqueness

The uniqueness of (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid lies in its specific aliphatic chain length and chiral configuration, which can significantly impact its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2S,3R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-9(2)12(14(17)18)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,3,8H2,1-2H3,(H,17,18)/t9-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNDNHOVHJTJPB-SKDRFNHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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